A1 Adenosine Receptor Antagonists: Research on [(18)F]8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine ([(18)F]CPFPX) [, , ] demonstrates the development of a positron emission tomography (PET) ligand targeting the A1 adenosine receptor. While structurally different from N-cyclopentyl-3-nitrobenzamide, the presence of a cyclopentyl group in an active pharmaceutical ingredient suggests the potential for further exploration of similar structures, including N-cyclopentyl-3-nitrobenzamide derivatives, for their interaction with biological targets.
Glucokinase Activators: The development of the glucokinase activator (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675) [] further emphasizes the use of cyclopentyl-containing molecules in medicinal chemistry. While not a direct analog, this research suggests a broader potential for N-cyclopentyl-3-nitrobenzamide derivatives to be investigated for their biological activity and potential therapeutic applications.
Anti-osteosarcoma Agents: Research on 1,2,3-triazole chalcone derivatives [] as potential anti-osteosarcoma agents, highlights the exploration of diverse chemical scaffolds for therapeutic development. Although not directly related to N-cyclopentyl-3-nitrobenzamide, this research highlights the ongoing search for novel anti-cancer agents, suggesting a potential area for future exploration of this molecule and its derivatives.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8